![molecular formula C21H26N2O B2377027 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole CAS No. 615280-67-6](/img/structure/B2377027.png)
2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole
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Overview
Description
2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. In
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds derived from benzylideneoxazoles, thiazoles, and imidazoles, similar in structural complexity to "2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole," have been synthesized and evaluated for their biological activities. For instance, a study reports the preparation of these compounds, showcasing their potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating anti-inflammatory properties (Unangst et al., 1994).
Structural Characterization and Reactivity
Another aspect of research involves the synthesis and structural characterization of complexes containing new imidazolidine-bridged bis(phenolato) ligands. These studies illuminate the reactivity of such compounds, providing insights into their potential applications in material science and coordination chemistry (Xiao-Ping Xu et al., 2007).
Antioxidant Activity
Research on derivatives of 2,6-diisobornylphenol bearing an aminomethyl group at the position 4, similar in structural innovation to the queried compound, indicates their potential antioxidant activity. This underscores the importance of such compounds in developing new antioxidants (Buravlev et al., 2021).
Catalysis and Polymerization
The field of catalysis and polymerization also sees the application of imidazole derivatives. Novel 1-substituted imidazole derivatives have been investigated as thermal latent catalysts for epoxy-phenolic resins, highlighting the potential of such compounds in enhancing polymerization processes and material properties (Wong et al., 2007).
Fluorescence Studies and Sensor Development
Furthermore, imidazole-based compounds have been explored for their fluorescence properties, serving as chemosensors for the detection of ions like cyanide and mercury. This research avenue demonstrates the utility of such compounds in environmental monitoring and chemical sensing (Emandi et al., 2018).
Mechanism of Action
Target of Action
Benzimidazole compounds have been studied for their antiproliferative and antimicrobial activities . They have shown good to potent antiproliferative activity against various cancer cell lines .
Mode of Action
Benzimidazole derivatives have been known to interact with their targets, leading to changes that result in their antiproliferative and antimicrobial effects
Biochemical Pathways
Benzimidazole derivatives have been known to affect various biochemical pathways leading to their observed biological activities
Result of Action
Benzimidazole derivatives have been known to exhibit antiproliferative and antimicrobial activities
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of benzimidazole derivatives
properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-propylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-5-14-23-19-9-7-6-8-18(19)22-20(23)15-24-17-12-10-16(11-13-17)21(2,3)4/h6-13H,5,14-15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCIVZYXNRAQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole |
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